molecular formula C12H15NO2 B181846 5-Ethoxy-1,3-dimethylindolin-2-one CAS No. 131042-86-9

5-Ethoxy-1,3-dimethylindolin-2-one

Cat. No. B181846
M. Wt: 205.25 g/mol
InChI Key: JMRWLRFPUMZEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-1,3-dimethylindolin-2-one, also known as C-150, is a synthetic compound that belongs to the class of indolinone derivatives. It has been studied extensively for its potential applications in the field of medicinal chemistry.

Scientific Research Applications

5-Ethoxy-1,3-dimethylindolin-2-one has been studied for its potential applications in various areas of medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been investigated for its potential use as a neuroprotective agent.

Mechanism Of Action

The exact mechanism of action of 5-Ethoxy-1,3-dimethylindolin-2-one is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in pain, fever, and inflammation. By inhibiting their production, 5-Ethoxy-1,3-dimethylindolin-2-one can reduce inflammation, pain, and fever.

Biochemical And Physiological Effects

5-Ethoxy-1,3-dimethylindolin-2-one has been found to exhibit a number of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response. Additionally, it has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Ethoxy-1,3-dimethylindolin-2-one in lab experiments is its ability to exhibit anti-inflammatory, analgesic, and antipyretic activities. This makes it a useful tool for studying the mechanisms underlying these processes. Additionally, its potential anticancer and neuroprotective activities make it a promising candidate for further research.
However, there are also some limitations associated with the use of 5-Ethoxy-1,3-dimethylindolin-2-one in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical trials.

Future Directions

There are several future directions that could be explored in the study of 5-Ethoxy-1,3-dimethylindolin-2-one. One area of research could be focused on optimizing the synthesis method to improve the yield and purity of the final product. Another area of research could be focused on evaluating the potential of 5-Ethoxy-1,3-dimethylindolin-2-one as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the potential of 5-Ethoxy-1,3-dimethylindolin-2-one as a therapeutic agent in the treatment of cancer could be further explored.

Synthesis Methods

The synthesis of 5-Ethoxy-1,3-dimethylindolin-2-one involves the condensation of 3,5-dimethyl-4-ethoxyaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then subjected to cyclization with phosphorus oxychloride to yield the final product. The overall yield of the synthesis process is around 50%.

properties

IUPAC Name

5-ethoxy-1,3-dimethyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-4-15-9-5-6-11-10(7-9)8(2)12(14)13(11)3/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRWLRFPUMZEGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=O)C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601238129
Record name 5-Ethoxy-1,3-dihydro-1,3-dimethyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601238129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxy-1,3-dimethylindolin-2-one

CAS RN

131057-63-1
Record name 5-Ethoxy-1,3-dihydro-1,3-dimethyl-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131057-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethoxy-1,3-dihydro-1,3-dimethyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601238129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Indol-2-one, 5-ethoxy-1,3-dihydro-1,3-dimethyl
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